molecular formula C20H31IN2O3 B12369890 Lys(CO-C3-p-I-Ph)-O-tBu

Lys(CO-C3-p-I-Ph)-O-tBu

Cat. No.: B12369890
M. Wt: 474.4 g/mol
InChI Key: BTKQPZFZKRZXTN-KRWDZBQOSA-N
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Description

Lys(CO-C3-p-I-Ph)-O-tBu, also known as Lysine (N-(3-(4-iodophenyl)propionyl))-O-tert-butyl ester, is a compound that has gained attention in scientific research due to its unique structure and potential applications. This compound is a derivative of lysine, an essential amino acid, and is modified with a propionyl group attached to a para-iodophenyl ring and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys(CO-C3-p-I-Ph)-O-tBu typically involves the following steps:

    Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

    Acylation: The protected lysine is then acylated with 3-(4-iodophenyl)propionic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis and protection-deprotection strategies are likely employed. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Lys(CO-C3-p-I-Ph)-O-tBu can undergo various chemical reactions, including:

    Oxidation: The iodophenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the iodophenyl group.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to substitute the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenyl ketones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Lys(CO-C3-p-I-Ph)-O-tBu has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmacokinetic modifier.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Lys(CO-C3-p-I-Ph)-O-tBu involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The propionyl and iodophenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Lys(CO-C3-p-I-Ph)-OMe: A similar compound with a methoxy group instead of a tert-butyl ester group.

    Lys(CO-C3-p-Br-Ph)-O-tBu: A bromine-substituted analog of Lys(CO-C3-p-I-Ph)-O-tBu.

    Lys(CO-C3-p-Cl-Ph)-O-tBu: A chlorine-substituted analog of this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenyl group enhances its potential for use in radiolabeling and imaging studies, while the tert-butyl ester group provides stability and solubility advantages.

Properties

Molecular Formula

C20H31IN2O3

Molecular Weight

474.4 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate

InChI

InChI=1S/C20H31IN2O3/c1-20(2,3)26-19(25)17(22)8-4-5-14-23-18(24)9-6-7-15-10-12-16(21)13-11-15/h10-13,17H,4-9,14,22H2,1-3H3,(H,23,24)/t17-/m0/s1

InChI Key

BTKQPZFZKRZXTN-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N

Origin of Product

United States

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